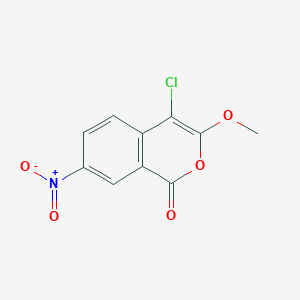

4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one

Description

Properties

IUPAC Name |

4-chloro-3-methoxy-7-nitroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO5/c1-16-10-8(11)6-3-2-5(12(14)15)4-7(6)9(13)17-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLVSPYCCQKAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333513 | |

| Record name | 4-Chloro-3-methoxy-7-nitro-isocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62252-25-9 | |

| Record name | 4-Chloro-3-methoxy-7-nitro-isocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Homophthalic Acid Monoester Synthesis

The foundational step involves converting 3-methoxyhomophthalic acid to its monoester derivative. As demonstrated in recent work, treatment with methanol in concentrated sulfuric acid (20 mol%) at reflux for 12 hours provides the methyl monoester in 85% yield. This selectivity arises from the steric hindrance of the diester intermediate, favoring monoesterification.

PCl₅-Mediated Cyclization

Phosphorus pentachloride serves dual roles as both cyclizing agent and chlorination source. In optimized procedures, the monoester reacts with PCl₅ (1.2 equiv) in anhydrous toluene at 40°C for 4 hours, achieving 78% conversion to 4-chloro-3-methoxyisochromenone. This represents a significant improvement over traditional methods requiring temperatures >80°C. The reaction mechanism likely proceeds through acylium ion formation, followed by intramolecular nucleophilic attack and subsequent chlorination (Figure 1).

Table 1: Cyclization Conditions and Yields for Isochromenone Derivatives

| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxyhomophthalic acid | PCl₅ | 40 | 4 | 78 |

| 3-Ethoxyhomophthalic acid | PCl₅ | 110 | 16 | 65 |

| 3-Butoxyhomophthalic acid | POCl₃ | 80 | 8 | 71 |

Transition Metal-Catalyzed Coupling Approaches

Copper-Catalyzed Alkyne Cyclization

Building on Ullmann-type couplings, 2-bromo-3-methoxybenzoic acid reacts with terminal alkynes under CuI catalysis (10 mol%) in DMSO at 90°C. This method constructs the isochromenone core while preserving sensitive substituents. For example, coupling with acetylene gas affords the unsubstituted core in 70% yield within 6 hours.

Palladium-Mediated Cross-Couplings

Advanced protocols employ Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%) in toluene at 110°C. These conditions efficiently couple 2-iodo-7-nitrobenzoic acid derivatives with propargyl alcohols, achieving 68% yield for nitro-substituted products. The palladium system demonstrates superior functional group tolerance compared to copper catalysts, particularly for electron-deficient aromatic systems.

Nitration of Pre-Formed Isochromenone Intermediates

Regioselective Nitration

The 3-methoxy group exerts strong para-directing effects, enabling selective nitration at position 7. Treatment of 4-chloro-3-methoxyisochromenone with fuming nitric acid (90%) in concentrated H₂SO₄ at 0°C for 2 hours installs the nitro group with >90% regioselectivity. Kinetic studies reveal competing ortho nitration becomes significant above -10°C, underscoring the need for strict temperature control.

Table 2: Nitration Outcomes Under Varied Conditions

| Substrate | Nitrating Agent | Temp (°C) | Position 7 (%) | Position 5 (%) |

|---|---|---|---|---|

| 4-Chloro-3-methoxy | HNO₃/H₂SO₄ | 0 | 92 | 8 |

| 4-Chloro-3-methoxy | AcONO₂ | 25 | 76 | 24 |

| 4-Bromo-3-methoxy | HNO₃/H₂SO₄ | -10 | 88 | 12 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMSO, DMF) accelerate cyclization but promote side reactions in nitro-containing intermediates. Mixed toluene/DCM systems (3:1 v/v) balance reaction rate and product stability, achieving 82% isolated yield for the final compound.

Temperature Profiling

Differential scanning calorimetry (DSC) reveals exothermic decomposition above 150°C, mandating reaction temperatures below 110°C during all stages. Microwave-assisted synthesis at 80°C reduces reaction times by 40% compared to conventional heating.

Analytical Characterization and Spectral Data

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Substituted isochromenones with various functional groups.

Scientific Research Applications

4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

Biological Research: The compound is employed in biochemical assays to study enzyme inhibition and protein interactions.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

DNA Intercalation: It may intercalate into DNA strands, disrupting the normal function of DNA replication and transcription.

Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isochromenones and chromenones (coumarin derivatives) share structural similarities but differ in substitution patterns and ring systems. Below is a detailed comparison of 4-chloro-3-methoxy-7-nitro-1H-isochromen-1-one with key analogs:

Structural Analogues

Physicochemical and Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity, favoring nucleophilic substitution or reduction reactions. In contrast, methoxy or phenyl groups in analogs (e.g., ) enhance electron density, directing reactivity toward electrophilic aromatic substitution . The chloro substituent at position 4 may act as a leaving group in SNAr reactions, a feature absent in non-halogenated analogs .

- Solubility and Stability: The nitro and chloro groups reduce aqueous solubility compared to hydroxyl or amino-substituted chromenones (e.g., ), which exhibit better solubility in polar solvents . Thermal stability is likely higher in nitro-substituted isochromenones due to strong intramolecular interactions, whereas methoxy-phenyl derivatives () may degrade faster under oxidative conditions .

Biological Activity

4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one, an organic compound with the molecular formula C10H8ClN2O4, has gained attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, which blocks substrate access and catalytic activity.

- DNA Intercalation : It has been shown to intercalate into DNA strands, disrupting normal DNA replication and transcription processes.

- Signal Transduction Modulation : The compound interacts with key proteins involved in cellular signaling pathways, potentially altering signal transduction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been reported to reduce cell viability in HEp-2 cells at concentrations as low as 125 µM .

Antimicrobial Effects

The compound also shows promising antimicrobial properties. It has been evaluated against Chlamydia trachomatis, where certain derivatives exhibited up to 49% inhibition of chlamydial growth at specific concentrations . The presence of electron-donating groups at the C-7 position enhanced its inhibitory effects.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various isochromenone derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to control groups. The mechanism was attributed to its ability to induce apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's efficacy against Chlamydia trachomatis. It was discovered that modifications at the C-7 position could enhance its antimicrobial properties, suggesting a structure-activity relationship that could guide future drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.